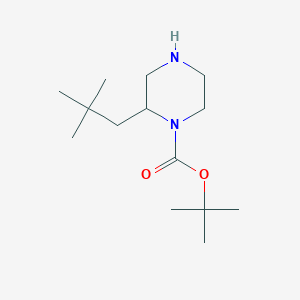
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is often used as an intermediate in the synthesis of various organic compounds and has applications in different fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate can be achieved through several methods. One common synthetic route involves the N-Boc protection of piperazine, followed by the introduction of the 2-(2,2-dimethylpropyl) group. The reaction conditions typically involve the use of a base such as potassium carbonate (K2CO3) and a solvent like dichloromethane (CH2Cl2). The reaction is carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion .
Analyse Chemischer Reaktionen
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate undergoes various chemical reactions, including substitution and coupling reactions. For instance, it can participate in Buchwald-Hartwig coupling reactions with aryl halides in the presence of a palladium catalyst and a base such as potassium phosphate (K3PO4)
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its derivatives have shown potential as antibacterial, antifungal, and anticancer agents . Additionally, it is used in the synthesis of various organic compounds such as amides, sulfonamides, and Mannich bases .
Wirkmechanismus
The mechanism of action of tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound provides conformational flexibility and polar nitrogen atoms, which enhance its interaction with macromolecules. This interaction can lead to the modulation of biological activities such as enzyme inhibition or receptor binding . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Vergleich Mit ähnlichen Verbindungen
Tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate can be compared with other similar compounds such as tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate . These compounds share the piperazine core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities. The unique feature of this compound is the presence of the 2-(2,2-dimethylpropyl) group, which can influence its reactivity and interactions with biological targets.
Eigenschaften
Molekularformel |
C14H28N2O2 |
|---|---|
Molekulargewicht |
256.38 g/mol |
IUPAC-Name |
tert-butyl 2-(2,2-dimethylpropyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)9-11-10-15-7-8-16(11)12(17)18-14(4,5)6/h11,15H,7-10H2,1-6H3 |
InChI-Schlüssel |
WMUXBLXFHKCHQI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC1CNCCN1C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




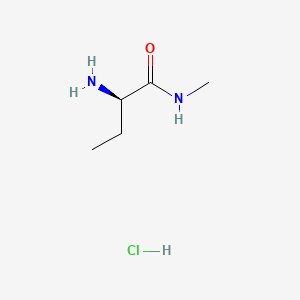

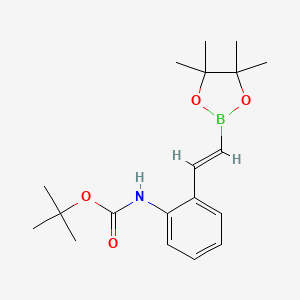
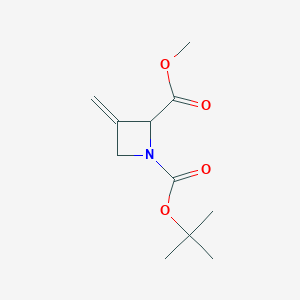
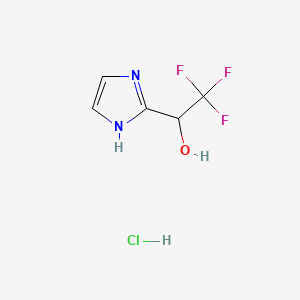

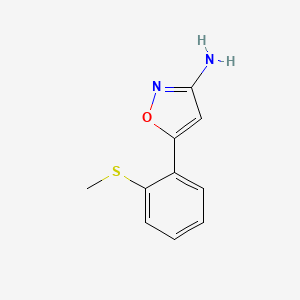
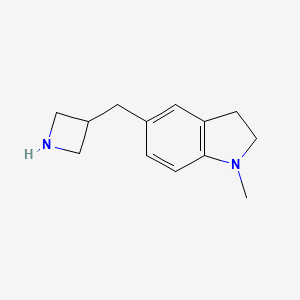

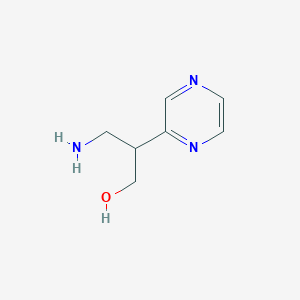

![8,8-Dimethyl-2-azaspiro[4.5]decan-3-one](/img/structure/B13613564.png)
